
Ethynyl(dimethyl)(4-nitrophenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound that features an ethynyl group, two methyl groups, and a 4-nitrophenoxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the silicon atom, displacing the chloride ion. The ethynyl group can be introduced through a subsequent reaction with an ethynylating agent such as ethynylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethynyl(dimethyl)(4-nitrophenoxy)silane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other functional groups.
Applications De Recherche Scientifique
Ethynyl(dimethyl)(4-nitrophenoxy)silane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethynyl(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, while the nitrophenoxy group can undergo electron transfer processes. The silicon atom provides unique reactivity due to its ability to form stable bonds with both carbon and oxygen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Dimethyl(phenoxy)silane: Similar in having a phenoxy group attached to silicon but lacks the ethynyl and nitro groups.
Ethynyl(trimethyl)silane: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Uniqueness
Ethynyl(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of both the ethynyl and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
54397-03-4 |
|---|---|
Formule moléculaire |
C10H11NO3Si |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
ethynyl-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H11NO3Si/c1-4-15(2,3)14-10-7-5-9(6-8-10)11(12)13/h1,5-8H,2-3H3 |
Clé InChI |
MFSAUGRDSDTJDB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


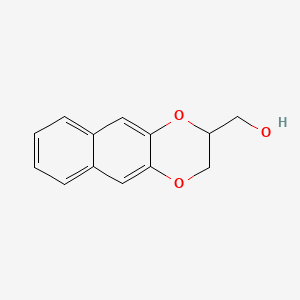


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}ethyl prop-2-enoate](/img/structure/B14627030.png)
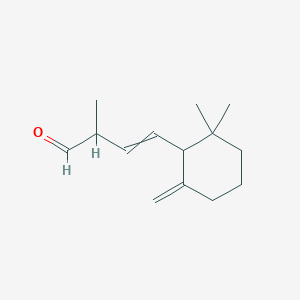
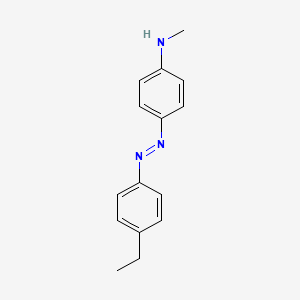
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
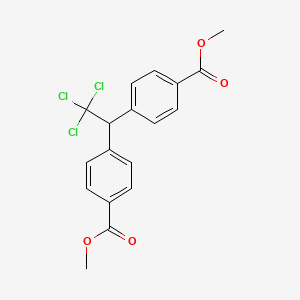
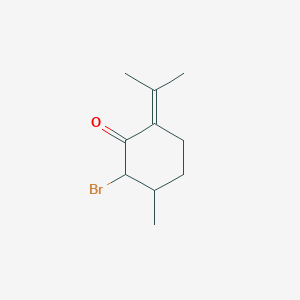
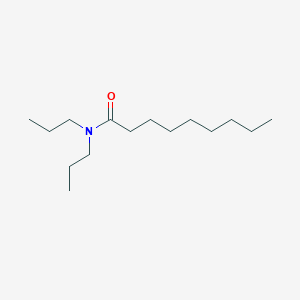
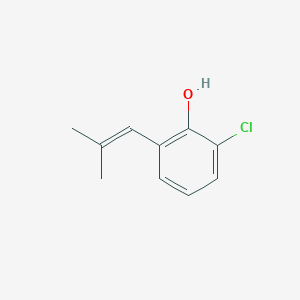

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)
